molecular formula C10H15N3O B1471290 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole CAS No. 1784672-78-1

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Cat. No. B1471290
M. Wt: 193.25 g/mol
InChI Key: UHQFYWVPSAQEQT-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This yields functionalised 3-substituted azetidines .


Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction can be used to diversify novel heterocyclic amino acid derivatives .

Scientific Research Applications

Synthesis and Characterization

  • 1,2,4-Oxadiazoles from Cycloreversions : A study detailed the synthesis of 5-alkylthio-3-aryl-1,2,4-oxadiazoles via 1,3-dipolar cycloaddition and [2+2]-cycloreversion, demonstrating the potential of 1-azetines as thiocyanate equivalents. This highlights the relevance of oxadiazoles in medicinal chemistry and material sciences (Hemming et al., 2013).

Biological Activities and Applications

  • Antimicrobial Properties : A series of 1,3,4-oxadiazole derivatives showed in vitro antimicrobial activity against various bacterial and fungal strains, indicating the potential use of these compounds in developing new antibacterial and antifungal agents (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).

  • Anticonvulsant Studies : Another study on thiazolidinone and azetidinone derivatives derived from an indole moiety evaluated their anticonvulsant activity, revealing the potential therapeutic applications of these compounds in epilepsy treatment (Saini, 2018).

  • Antiprotozoal and Anticancer Potential : Research into novel oxadiazolyl pyrrolo triazole diones explored their in vitro anti-protozoal and cytotoxic activities, indicating their potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFYWVPSAQEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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